![molecular formula C20H18N2S2 B581098 1,4-Bis(benzo[b]thiophen-4-yl)piperazine CAS No. 1420987-86-5](/img/structure/B581098.png)

1,4-Bis(benzo[b]thiophen-4-yl)piperazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

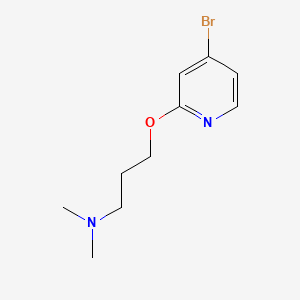

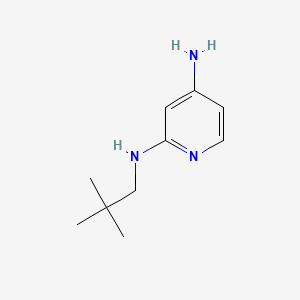

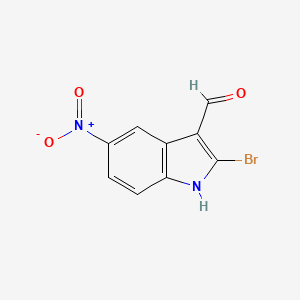

“1,4-Bis(benzo[b]thiophen-4-yl)piperazine” is a chemical compound with the molecular formula C20H18N2S2 . It is an intermediate in synthesizing Brexpiprazole 5-1H-Quinolin-2-one, an impurity of Brexpiprazole, which is a drug candidate useful in treatment and prevention of mental disorders including CNS disorders .

Synthesis Analysis

The synthesis of “1,4-Bis(benzo[b]thiophen-4-yl)piperazine” involves a nucleophilic substitution reaction of phenacyl bromides with hetero arylpiperazine . The process includes the use of 4-Chlorobenzo [b]thiophene, piperazine, palladium acetate (II), tri-tert-butylphosphonium tetraphenylborate, sodium tert-butoxide, and xylene, which are stirred at 120 to 130°C for 5 hours .

Molecular Structure Analysis

The molecular structure of “1,4-Bis(benzo[b]thiophen-4-yl)piperazine” is determined by its molecular formula C20H18N2S2 . The structural elucidation of reactive conjugates was carried out by considering the fragmentation pattern, nitrogen rule, and mass ppm error .

Chemical Reactions Analysis

The chemical reactions involving “1,4-Bis(benzo[b]thiophen-4-yl)piperazine” are complex and involve several steps. The structural elucidation of reactive conjugates was carried out by considering the fragmentation pattern, nitrogen rule, and mass ppm error .

Physical And Chemical Properties Analysis

The physical and chemical properties of “1,4-Bis(benzo[b]thiophen-4-yl)piperazine” include a melting point of >75oC (dec.), a predicted boiling point of 394.4±22.0 °C, and a predicted density of 1.203±0.06 g/cm3 . It is slightly soluble in DMSO and Methanol .

Scientific Research Applications

Bioactivation in Liver Microsomes

The structure of brexpiprazole, which contains a 1-(benzo[b]thiophen-4-yl)piperazine ring, is known to induce bioactivation in liver microsomes . This bioactivation is due to the presence of structural alerts like a thiophene ring, piperazine ring, and quinolinone motifs . Reactive quinone-imine or quinone and thiophene-S-oxide intermediates were found to be responsible for the bioactivation of brexpiprazole .

Optical and Electrochemical Properties

The 1,4-Bis(benzo[b]thiophen-4-yl)piperazine compound has been studied for its optical and electrochemical properties . The compound and its silyl-substituted derivatives have been used as new π-building blocks in emitters, photosensitizers, and semiconductors for organic optoelectronic devices . The compound exhibits bathochromic shifts in photoabsorption and fluorescence maxima .

Cytotoxic Activities

Compounds related to 1,4-Bis(benzo[b]thiophen-4-yl)piperazine have shown cytotoxic activities . These compounds exhibited potent IC50 values against MDA-MB-231 cells and MCF-7 cells .

Serotoninergic Affinity

Compounds containing the 1,4-Bis(benzo[b]thiophen-4-yl)piperazine structure have been assessed for in vitro affinity on serotoninergic 5-HT 1A R by radioligand binding assays .

Safety and Hazards

While specific safety and hazards information for “1,4-Bis(benzo[b]thiophen-4-yl)piperazine” is not available, general safety measures for handling similar compounds include avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

Mechanism of Action

Target of Action

It is structurally similar to brexpiprazole , an atypical antipsychotic drug, which is a partial agonist of the dopamine receptor D2 .

Mode of Action

Based on its structural similarity to brexpiprazole , it may interact with its targets in a similar manner. Brexpiprazole acts as a partial agonist at the dopamine receptor D2, modulating the activity of this receptor .

Biochemical Pathways

It is known that the thiophene ring of brexpiprazole can undergo bioactivation by thiophene s-oxide or thiophene epoxide formation .

Pharmacokinetics

It is known that brexpiprazole is bioactivated due to the presence of a 1-(benzo[b]thiophen-4-yl)piperazine ring in its structure .

Result of Action

Based on its structural similarity to brexpiprazole , it may have similar effects, such as modulating the activity of the dopamine receptor D2 .

properties

IUPAC Name |

1,4-bis(1-benzothiophen-4-yl)piperazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2S2/c1-3-17(15-7-13-23-19(15)5-1)21-9-11-22(12-10-21)18-4-2-6-20-16(18)8-14-24-20/h1-8,13-14H,9-12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPNZFZVNUDTXBN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=C3C=CSC3=CC=C2)C4=C5C=CSC5=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(aminomethyl)benzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B581018.png)

![(7R,8aS)-7-Aminohexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B581029.png)